molecular formula C18H20FN3O3S B4191866 N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No. B4191866
M. Wt: 377.4 g/mol
InChI Key: KLLFWUWDBMJJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide, commonly known as Flibanserin, is a drug that was initially developed as an antidepressant. However, it was later found to be effective in treating hypoactive sexual desire disorder (HSDD) in women. The drug is a non-hormonal, centrally acting serotonin receptor agonist and antagonist, which means that it works by regulating the levels of serotonin in the brain.

Mechanism of Action

Flibanserin works by binding to serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. By binding to these receptors, Flibanserin increases the release of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating sexual function. Flibanserin also decreases the release of serotonin, which is a neurotransmitter that is associated with inhibiting sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in regulating sexual function. Flibanserin also decreases the levels of serotonin in the brain, which is a neurotransmitter that is associated with inhibiting sexual desire. These biochemical effects lead to an increase in sexual desire and a decrease in distress associated with low sexual desire.

Advantages and Limitations for Lab Experiments

One advantage of using Flibanserin in lab experiments is that it has been extensively studied for its use in treating N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide in women. This means that there is a large body of research available on the drug, which can be used to inform future experiments. However, one limitation of using Flibanserin in lab experiments is that it is a prescription drug and is not readily available for research purposes.

Future Directions

There are several future directions for research on Flibanserin. One area of research could focus on the long-term effects of the drug on sexual function and overall health. Another area of research could focus on the use of Flibanserin in treating other sexual dysfunctions, such as erectile dysfunction in men. Additionally, research could focus on developing new drugs that target the same serotonin receptors as Flibanserin but with fewer side effects.

Scientific Research Applications

Flibanserin has been extensively studied for its use in treating N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide in women. It has been shown to increase the number of satisfying sexual events, sexual desire, and decrease distress associated with low sexual desire. Flibanserin works by regulating the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sexual function.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)20-17-5-3-2-4-16(17)18(23)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLFWUWDBMJJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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